4-Bromo-2-(dichloromethyl)-1-fluorobenzene
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Overview
Description
4-Bromo-2-(dichloromethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(dichloromethyl)-1-fluorobenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with bromine, chlorine, and fluorine sources under controlled conditions. For instance, the reaction of 4-bromo-1-fluoro-2-nitrobenzene with dichloromethane in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(dichloromethyl)-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzenes.
Scientific Research Applications
4-Bromo-2-(dichloromethyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-Bromo-2-(dichloromethyl)-1-fluorobenzene involves its interaction with molecular targets, such as enzymes or receptors. The halogen atoms can form halogen bonds with target molecules, influencing their activity. The compound’s effects are mediated through pathways involving halogen bonding and hydrophobic interactions, which can alter the conformation and function of target proteins .
Comparison with Similar Compounds
- 4-Bromo-2,5-difluorobenzoic acid
- 2-Bromo-4-chlorobenzaldehyde
- 4-Bromo-2,5-dimethoxyphenethylamine
Comparison: Compared to similar compounds, 4-Bromo-2-(dichloromethyl)-1-fluorobenzene is unique due to the presence of both dichloromethyl and fluorine groups. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications. For instance, the presence of the dichloromethyl group can enhance the compound’s electrophilicity, while the fluorine atom can influence its lipophilicity and metabolic stability .
Properties
Molecular Formula |
C7H4BrCl2F |
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Molecular Weight |
257.91 g/mol |
IUPAC Name |
4-bromo-2-(dichloromethyl)-1-fluorobenzene |
InChI |
InChI=1S/C7H4BrCl2F/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H |
InChI Key |
XKXVFQPUGIYKNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(Cl)Cl)F |
Origin of Product |
United States |
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